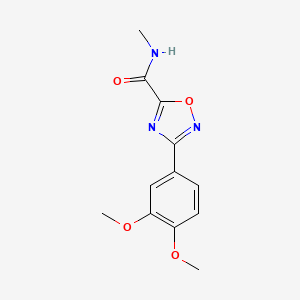
3-(3,4-dimethoxyphenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-dimethoxyphenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide, also known as DMXAA, is a small molecule that has been extensively studied for its potential anti-cancer properties. DMXAA was initially developed as a vascular disrupting agent, but subsequent research has shown that it also has immune-stimulatory effects that may be useful in cancer treatment. In
Wirkmechanismus
The exact mechanism of action of 3-(3,4-dimethoxyphenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide is not fully understood, but it is believed to work through a combination of vascular disrupting and immune-stimulatory effects. 3-(3,4-dimethoxyphenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide has been shown to induce the production of cytokines such as TNF-α and IFN-γ, which are known to have anti-tumor effects. 3-(3,4-dimethoxyphenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide has also been shown to activate the STING pathway, which is involved in the production of type I interferons and other immune-stimulatory molecules.
Biochemical and Physiological Effects
3-(3,4-dimethoxyphenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor and immune-stimulatory effects, 3-(3,4-dimethoxyphenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide has been shown to induce oxidative stress and apoptosis in cancer cells. 3-(3,4-dimethoxyphenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide has also been shown to have anti-angiogenic effects, which may contribute to its anti-tumor activity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-(3,4-dimethoxyphenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide is that it has been extensively studied in preclinical models, which has provided a wealth of information on its potential anti-cancer properties. However, 3-(3,4-dimethoxyphenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide has also been shown to have limited clinical efficacy, which may limit its usefulness in cancer treatment. Additionally, 3-(3,4-dimethoxyphenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide has been shown to have toxicity issues, particularly in the liver, which may limit its clinical use.
Zukünftige Richtungen
Despite the limitations of 3-(3,4-dimethoxyphenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide, there are a number of potential future directions for research on this molecule. One area of research could focus on the development of new analogs of 3-(3,4-dimethoxyphenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide that have improved efficacy and reduced toxicity. Another area of research could focus on the combination of 3-(3,4-dimethoxyphenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide with other anti-cancer agents to improve its clinical efficacy. Finally, research could focus on the identification of biomarkers that can predict which patients are most likely to benefit from treatment with 3-(3,4-dimethoxyphenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide.
Synthesemethoden
3-(3,4-dimethoxyphenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide can be synthesized using a multi-step procedure that involves the reaction of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form 3,4-dimethoxyphenylhydrazine. This intermediate is then reacted with methyl chloroformate and triethylamine to form the N-methyl carbamate. The final step involves the reaction of the N-methyl carbamate with phosgene to form 3-(3,4-dimethoxyphenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide.
Wissenschaftliche Forschungsanwendungen
3-(3,4-dimethoxyphenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide has been extensively studied for its potential anti-cancer properties. Initial studies showed that 3-(3,4-dimethoxyphenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide had potent vascular disrupting activity, which led to the development of 3-(3,4-dimethoxyphenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide as a potential anti-cancer agent. Subsequent research has shown that 3-(3,4-dimethoxyphenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide also has immune-stimulatory effects that may be useful in cancer treatment.
Eigenschaften
IUPAC Name |
3-(3,4-dimethoxyphenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4/c1-13-11(16)12-14-10(15-19-12)7-4-5-8(17-2)9(6-7)18-3/h4-6H,1-3H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMVDOEVGUOBWSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC(=NO1)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-tert-butyl-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B5400561.png)
![N-cyclohexyl-4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B5400568.png)
![2-(1H-benzimidazol-2-yl)-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}acrylonitrile](/img/structure/B5400570.png)
![2-{1-[(5-methyl-2-furyl)methyl]-2-piperidinyl}pyridine](/img/structure/B5400586.png)
![11-[5-(methoxymethyl)-2-furoyl]-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5400599.png)
![N'-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N,N-dimethyl-1,2-ethanediamine dihydrochloride](/img/structure/B5400605.png)
![4-butoxy-N-(1-{[(3-hydroxypropyl)amino]carbonyl}-4-phenyl-1,3-butadien-1-yl)benzamide](/img/structure/B5400612.png)
![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-(4-methyl-1,4-diazepan-1-yl)nicotinamide](/img/structure/B5400622.png)
![4-butoxy-N-[1-(4-morpholinylcarbonyl)-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B5400624.png)

![2-amino-6-(1,3-dimethyl-1H-pyrazol-4-yl)-4-[4-(1H-pyrazol-1-ylmethyl)phenyl]nicotinonitrile](/img/structure/B5400636.png)
![2-({5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}amino)propan-1-ol](/img/structure/B5400668.png)
![1-[2-(2,3-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methylmethanamine](/img/structure/B5400670.png)
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[3-(methylamino)propyl]acetamide hydrochloride](/img/structure/B5400675.png)